molecular formula C13H19N3O B13851559 N-[(2-piperazin-1-ylphenyl)methyl]acetamide

N-[(2-piperazin-1-ylphenyl)methyl]acetamide

Cat. No.: B13851559
M. Wt: 233.31 g/mol
InChI Key: XWAHLQCEHTWWNM-UHFFFAOYSA-N
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Description

N-[(2-piperazin-1-ylphenyl)methyl]acetamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structure and potential applications. This compound consists of a piperazine ring attached to a phenyl group, which is further connected to an acetamide group. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-piperazin-1-ylphenyl)methyl]acetamide typically involves the reaction of 2-(chloromethyl)phenylamine with piperazine in the presence of a base, followed by acetylation. The reaction conditions often include:

    Solvent: Common solvents used are ethanol or methanol.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

    Catalysts: Bases such as sodium hydroxide or potassium carbonate are often used to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining precise reaction conditions, thereby optimizing the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(2-piperazin-1-ylphenyl)methyl]acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

N-[(2-piperazin-1-ylphenyl)methyl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a ligand for various receptors.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(2-piperazin-1-ylphenyl)methyl]acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction pathways that regulate cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles
  • N-phenylacetamide sulphonamides
  • 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives

Uniqueness

N-[(2-piperazin-1-ylphenyl)methyl]acetamide stands out due to its specific structural features, which confer unique reactivity and binding properties. Its combination of a piperazine ring and an acetamide group allows for diverse chemical modifications and interactions, making it a valuable compound in various research domains.

Properties

Molecular Formula

C13H19N3O

Molecular Weight

233.31 g/mol

IUPAC Name

N-[(2-piperazin-1-ylphenyl)methyl]acetamide

InChI

InChI=1S/C13H19N3O/c1-11(17)15-10-12-4-2-3-5-13(12)16-8-6-14-7-9-16/h2-5,14H,6-10H2,1H3,(H,15,17)

InChI Key

XWAHLQCEHTWWNM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCC1=CC=CC=C1N2CCNCC2

Origin of Product

United States

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